molecular formula C3H6ClN3O B3039880 (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride CAS No. 1383788-35-9

(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride

Cat. No.: B3039880
CAS No.: 1383788-35-9
M. Wt: 135.55
InChI Key: SLIYFCZLOJQKMZ-UHFFFAOYSA-N
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Description

(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Mechanism of Action

Target of Action

The primary target of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . It interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, this compound enhances cholinergic transmission. This can have various downstream effects, depending on the specific functions of the cholinergic neurons involved.

Result of Action

The molecular effect of this compound is the inhibition of acetylcholinesterase, leading to an increased concentration of acetylcholine . On a cellular level, this can enhance cholinergic transmission, affecting various functions depending on the specific neurons involved. The compound has been suggested as a potential drug candidate for the treatment of Alzheimer’s disease , a condition characterized by a decline in cognitive abilities, which has been linked to deficiencies in cholinergic transmission .

Biochemical Analysis

Biochemical Properties

(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme epidermal growth factor receptor (EGFR), where this compound acts as an inhibitor . This interaction is significant in the context of anticancer therapy, as EGFR is a critical regulator of cell proliferation and survival. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce cell cycle arrest at the G1/G0 and G2 phases in cancer cell lines, thereby inhibiting cell proliferation . Furthermore, it affects gene expression by downregulating the expression of genes involved in cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active site of EGFR, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of other enzymes and proteins, further contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is the inhibition of 3-hydroxykynurenine transaminase (HKT), an enzyme involved in the kynurenine pathway . This inhibition leads to a reduction in the production of reactive oxygen and nitrogen species, which are implicated in various pathological conditions. Additionally, this compound affects metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are critical for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles or compartments, further modulating its activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of hydrazides with orthoesters or carboxylic acids, followed by cyclization to form the oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1,3,4-Oxadiazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

  • (1,2,4-Oxadiazol-3-yl)methanamine hydrochloride
  • (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • (1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Comparison: (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. Compared to other oxadiazole derivatives, it may exhibit different pharmacological profiles or material properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1,3,4-oxadiazol-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIYFCZLOJQKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716329-40-7, 1383788-35-9
Record name (1,3,4-Oxadiazol-2-yl)methylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,4-oxadiazol-2-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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